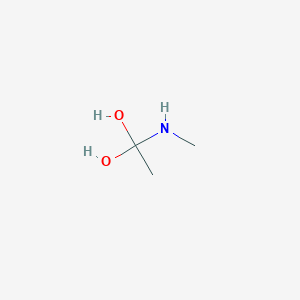
1-(Methylamino)ethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)ethane-1,1-diol is a chemical compound with the molecular formula C3H9NO2 It is an aliphatic amino alcohol, characterized by the presence of both an amino group and two hydroxyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methylamino)ethane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with methylamine under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{CH}_2\text{OH} ]
Another method involves the reduction of 1-(methylamino)ethane-1,2-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions include a solvent like ethanol or tetrahydrofuran (THF) and a controlled temperature environment .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction is typically carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure optimal yield and quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylamino)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Methylamino)ethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Methylamino)ethane-1,1-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biochemical or industrial applications .
Comparación Con Compuestos Similares
Ethane-1,2-diol (Ethylene Glycol): Similar in structure but lacks the amino group.
1,2-Bis(methylamino)ethane-1,2-diol: Contains two methylamino groups and two hydroxyl groups, offering different reactivity and applications.
Uniqueness: 1-(Methylamino)ethane-1,1-diol is unique due to the presence of both an amino group and two hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications .
Propiedades
Número CAS |
146062-36-4 |
|---|---|
Fórmula molecular |
C3H9NO2 |
Peso molecular |
91.11 g/mol |
Nombre IUPAC |
1-(methylamino)ethane-1,1-diol |
InChI |
InChI=1S/C3H9NO2/c1-3(5,6)4-2/h4-6H,1-2H3 |
Clave InChI |
UYPUXAWQBPYQLM-UHFFFAOYSA-N |
SMILES canónico |
CC(NC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


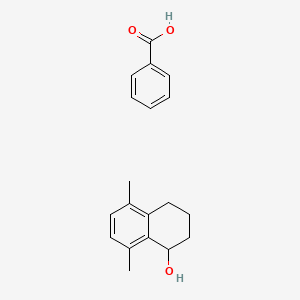

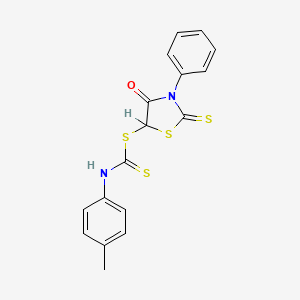
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)

![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
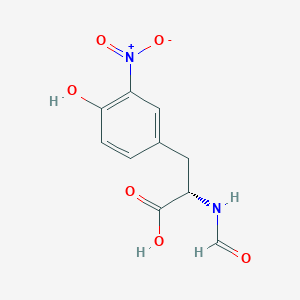
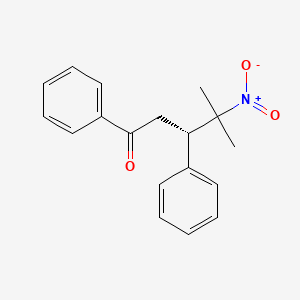

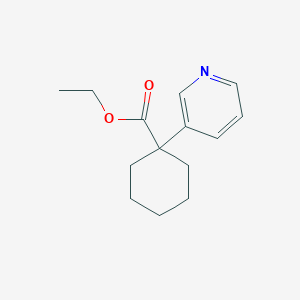

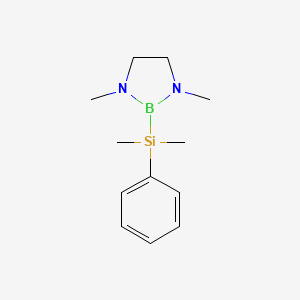
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)

